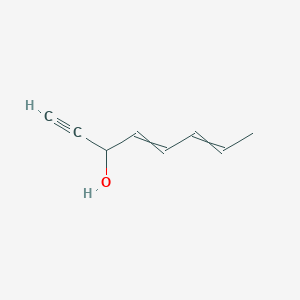

Octa-4,6-dien-1-YN-3-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

106950-03-2 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

octa-4,6-dien-1-yn-3-ol |

InChI |

InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h2-3,5-9H,1H3 |

InChI Key |

RLLKIJNPVVBTQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(C#C)O |

Origin of Product |

United States |

Stereochemical Aspects and Isomerism of Octa 4,6 Dien 1 Yn 3 Ol

Geometric Isomerism at the Diene Moiety (E/Z Configurations)

The potential geometric isomers are:

(4E, 6E)-Octa-4,6-dien-1-yn-3-ol

(4E, 6Z)-Octa-4,6-dien-1-yn-3-ol

(4Z, 6E)-Octa-4,6-dien-1-yn-3-ol

(4Z, 6Z)-Octa-4,6-dien-1-yn-3-ol

The specific configuration of these double bonds significantly influences the molecule's physical and chemical properties, including its spectroscopic data and biological activity.

Enantiomerism and Diastereomerism in Octa-4,6-dien-1-yn-3-ol Systems

Beyond geometric isomerism, the presence of a stereocenter at the C3 position, where the hydroxyl group is attached, gives rise to enantiomerism. This chiral center can have either an R (rectus) or S (sinister) configuration. Consequently, for each of the four geometric isomers, there exists a pair of enantiomers. This results in a total of eight possible stereoisomers for this compound.

The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric. Enantiomers are non-superimposable mirror images of each other (e.g., (3R, 4E, 6E)-Octa-4,6-dien-1-yn-3-ol and (3S, 4E, 6E)-Octa-4,6-dien-1-yn-3-ol). Diastereomers are stereoisomers that are not mirror images of each other (e.g., (3R, 4E, 6E)-Octa-4,6-dien-1-yn-3-ol and (3R, 4Z, 6Z)-Octa-4,6-dien-1-yn-3-ol).

Strategies for Chiral Resolution of Dienynol Alcohols

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is essential for studying the properties of individual enantiomers. For dienynol alcohols like this compound, enzymatic methods are particularly effective.

Enzymatic Kinetic Resolution in Dienynol Synthesis

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. jocpr.com This results in the separation of the unreacted enantiomer from the newly formed product of the reactive enantiomer. This technique can be applied to provide both enantiomers with high enantiopurity. jocpr.com In the context of dienynol synthesis, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. Dynamic kinetic resolution (DKR) is an advanced form of this technique that can theoretically convert 100% of a racemic mixture into a single enantiomer by combining the enzymatic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov

Lipase-Catalyzed Enantioselective Acetylation of Acetylenic Alcohols

Lipases are a class of enzymes widely used for the kinetic resolution of racemic secondary alcohols through enantioselective acylation. jocpr.comresearchgate.net The process typically involves the use of an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The lipase selectively catalyzes the transfer of the acetyl group to one enantiomer of the acetylenic alcohol, yielding an enantioenriched acetate and the unreacted alcohol enantiomer. researchgate.net The efficiency and enantioselectivity of this process can be influenced by the choice of lipase, solvent, and reaction conditions. For instance, lipases from Candida antarctica (CALB) and Pseudomonas fluorescens have demonstrated high enantioselectivity in the acetylation of various secondary alcohols. core.ac.uknih.gov

Table 1: Examples of Lipase-Catalyzed Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase PS (from Pseudomonas fluorescens) | Racemic 1-phenylethanol | Vinyl acetate | (R)-1-phenylethyl acetate | >99% |

| Novozym® 435 (Candida antarctica lipase B) | Racemic 1-(1-naphthyl)ethanol | Isopropenyl acetate | (R)-1-(1-naphthyl)ethyl acetate | 99% |

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral center is a critical step in stereochemical analysis. For flexible acyclic molecules like this compound, NMR-based methods are particularly powerful.

J-Based Configuration Analysis for Stereochemical Assignment

J-based configuration analysis (JBCA) is a reliable NMR spectroscopic method for determining the relative configuration of acyclic structures. nih.govnih.gov This technique relies on the measurement of various scalar coupling constants (J-couplings), including homonuclear (³JH,H) and heteronuclear (²JC,H and ³JC,H) couplings. elsevierpure.com The magnitudes of these coupling constants are dependent on the dihedral angles between the coupled nuclei, which in turn are dictated by the conformational preferences of the molecule. nih.gov By analyzing the pattern of J-couplings, the predominant staggered rotamers can be identified, allowing for the assignment of the relative stereochemistry (e.g., threo or erythro) of adjacent chiral centers. elsevierpure.comresearchgate.net This method is particularly useful for assigning the configuration of flexible molecules where traditional methods like NOE analysis may be less effective. nih.govencyclopedia.pub

X-ray Crystallographic Analysis in Dienynol Structure Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it an invaluable tool for the structural elucidation of complex organic molecules like dienynols. nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. mdpi.com By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. mdpi.com

Table 1: Illustrative Single-Crystal X-ray Crystallographic Data for a Chiral Dienynol Analog

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.453 |

| b (Å) | 12.124 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1605.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

Note: The data presented in this table is for a representative chiral dienynol and is intended for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Chiral gas chromatography (GC) is a specialized analytical technique used to separate and quantify the enantiomers of a chiral compound. gcms.cz This method is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample, which is a critical quality attribute in many applications, particularly in the pharmaceutical and flavor industries.

The separation of enantiomers in chiral GC is achieved by using a chiral stationary phase (CSP) within the gas chromatography column. gcms.cz The CSP is a stationary phase that is itself chiral and can interact differently with the two enantiomers of the analyte as they pass through the column. These differential interactions lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and individual quantification.

For volatile chiral alcohols like this compound, chiral GC is a highly effective method for assessing enantiomeric purity. The alcohol may be analyzed directly or after derivatization to a more volatile and less polar derivative, such as an acetate or trifluoroacetate (B77799) ester, which can improve the separation efficiency on certain chiral stationary phases. nih.gov The choice of the chiral stationary phase is crucial and often involves screening different types of CSPs, such as those based on cyclodextrins or chiral polymers, to achieve optimal separation.

The output of a chiral GC analysis is a chromatogram showing two separate peaks for the two enantiomers. The area under each peak is proportional to the amount of that enantiomer in the sample, allowing for the calculation of the enantiomeric ratio and enantiomeric excess. While specific chromatograms for this compound are not available, the following table provides typical data that would be obtained from a chiral GC analysis of a similar chiral alcohol.

Table 2: Representative Chiral Gas Chromatography Data for the Enantiomeric Separation of a Chiral Alcohol Analog

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-isomer | 12.54 | 49.8 |

| (S)-isomer | 13.12 | 50.2 |

| Resolution (Rs) | 1.8 |

| Separation Factor (α) | 1.05 | |

Note: This data is representative of a chiral GC separation of a racemic chiral alcohol and is for illustrative purposes. The actual retention times, resolution, and separation factor for this compound would depend on the specific analytical conditions and the chiral stationary phase used.

Spectroscopic and Advanced Analytical Characterization of Octa 4,6 Dien 1 Yn 3 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Detailed ¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In analogues of octa-4,6-dien-1-yn-3-ol, which feature conjugated double and triple bonds, the olefinic protons of the conjugated diene system typically resonate in the downfield region of the spectrum, generally between 5.20 and 6.40 ppm. nih.gov The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is also deshielded due to the electronegativity of the oxygen atom and its signal appears in the range of 3.4 to 4.5 δ. openstax.org Protons adjacent to the conjugated system, known as allylic protons, are found at approximately 1.8-2.5 ppm. oregonstate.edu The terminal alkyne proton, if present, typically appears between 2.5 and 3.5 ppm. oregonstate.edu

For instance, in the ¹H NMR spectrum of (E)-2,8-Dimethylnon-4-en-6-yn-3-ol, the olefinic protons appear as a doublet of doublets at δ 6.04 and a doublet of doublets of triplets at δ 5.68. mpg.de The carbinol proton resonates as a multiplet at δ 3.87. mpg.de The presence of acidic impurities can sometimes lead to the rapid exchange of the hydroxyl proton, causing its signal to be broad and often not showing spin-spin splitting with neighboring protons. openstax.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogues

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Olefinic Protons (conjugated) | 5.20 - 6.40 |

| Carbinol Proton (-CH-OH) | 3.4 - 4.5 |

| Alkyne Proton (C≡C-H) | 2.5 - 3.5 |

| Allylic Protons | 1.8 - 2.5 |

| Alkyl Protons | 0.8 - 1.9 |

Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent.

¹³C NMR Spectroscopy for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically spanning from 0 to over 200 ppm. pearson.com In this compound analogues, the sp² hybridized carbons of the conjugated diene system typically resonate between 100 and 150 ppm. mnstate.edu The sp hybridized carbons of the alkyne group appear in the range of 65 to 90 ppm. The carbon atom bonded to the hydroxyl group (C-OH) is deshielded and its signal is found between 50 and 80 ppm. mnstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 220 |

| Alkene/Aromatic (sp²) | 100 - 150 |

| Alkyne (sp) | 65 - 90 |

| Carbon-Oxygen (C-O) | 50 - 80 |

| Alkyl (sp³) | 0 - 50 |

Note: These are general ranges and can be influenced by neighboring functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY) for Structural and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, typically over two or three bonds. youtube.com This is crucial for identifying adjacent protons and tracing out the spin systems within the molecule, such as the protons of the diene and the alkyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This allows for the direct assignment of a proton's signal to the carbon it is attached to.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining stereochemistry, such as the E/Z configuration of the double bonds.

Through a combination of these 2D NMR experiments, a complete and unambiguous structural and stereochemical assignment of this compound analogues can be achieved.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for both the identification and quantification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In this method, a sample is vaporized and separated into its components in a gas chromatograph before being detected by a mass spectrometer. Fungi are known to produce a wide array of volatile organic compounds (VOCs), including alcohols, aldehydes, ketones, and terpenes. areeo.ac.irnih.gov

GC-MS is instrumental in identifying fungal metabolites like this compound in complex mixtures, such as culture extracts. scielo.brscientificarchives.com The retention time of a compound in the gas chromatograph provides one level of identification, while the mass spectrum, which shows the fragmentation pattern of the molecule, provides a chemical fingerprint that can be compared to spectral libraries for confirmation. bicol-u.edu.ph This technique is not only qualitative but can also be used for the quantitative analysis of specific metabolites, which is important for studying fungal metabolism and interactions. nih.govspkx.net.cn For example, GC-MS has been used to identify and quantify 1-octen-3-ol, a common fungal volatile, in various fungal species. mdpi.comsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). lcms.cz This precision allows for the calculation of a unique elemental formula for a given mass, which is a powerful step in the identification of unknown compounds. nih.gov

For analogues of this compound, HRMS can confirm the molecular formula by providing an exact mass that matches the calculated theoretical mass. For example, the HRMS data for (E)-2,8-Dimethylnon-4-en-6-yn-3-ol showed a sodium adduct [M+Na]⁺ at m/z 189.1249, which corresponds to the calculated value of 189.1250 for C₁₁H₁₈ONa. mpg.de This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of natural products. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-2,8-Dimethylnon-4-en-6-yn-3-ol |

| 1-octen-3-ol |

Fragmentation Pathway Analysis of Dienynol Compounds

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of molecules by analyzing their fragmentation patterns upon ionization. wikipedia.org For dienynol compounds such as this compound, several key fragmentation pathways can be predicted, providing valuable structural information.

Alcohols commonly undergo fragmentation through two primary pathways: alpha cleavage and dehydration. libretexts.org In alpha cleavage, the bond between the carbon atom bearing the hydroxyl group and an adjacent carbon is broken. libretexts.org For this compound, this would involve cleavage of the C3-C4 bond or the C2-C3 bond. Cleavage of the C3-C4 bond would be particularly favored due to the formation of a resonance-stabilized allylic cation.

Dehydration, the elimination of a water molecule (a loss of 18 atomic mass units), is another characteristic fragmentation for alcohols. libretexts.orgsavemyexams.com This process results in the formation of an alkene radical cation. libretexts.org In the case of dienynols, this would lead to a highly unsaturated hydrocarbon ion.

Furthermore, the presence of the conjugated diene and alkyne functionalities introduces additional fragmentation possibilities. Cleavage at the propargylic position (the C2-C3 bond) is also likely, as it leads to a stabilized propargyl cation. The conjugated diene system can undergo retro-Diels-Alder reactions, a characteristic fragmentation for cyclic systems formed during ionization-induced rearrangements. wikipedia.org

A general representation of expected fragmentation patterns for a dienynol like this compound is summarized in the table below.

| Fragmentation Type | Description | Expected Fragment (m/z) |

| Molecular Ion (M+) | The intact molecule with one electron removed. | 122 |

| Dehydration ([M-18]+) | Loss of a water molecule from the alcohol. libretexts.orgsavemyexams.com | 104 |

| Alpha Cleavage (C3-C4) | Cleavage of the bond between the hydroxyl-bearing carbon and the diene system. | Varies depending on charge retention |

| Alpha Cleavage (C2-C3) | Cleavage of the bond between the hydroxyl-bearing carbon and the alkyne. | Varies depending on charge retention |

| Propargylic Cleavage | Cleavage of the C2-C3 bond, leading to a stabilized propargyl cation. | Varies depending on charge retention |

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. savemyexams.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C), and conjugated diene (C=C-C=C) groups.

The hydroxyl group will display a strong, broad absorption band in the region of 3200-3600 cm⁻¹. savemyexams.com The broadness of this peak is due to hydrogen bonding. The terminal alkyne (C≡C-H) gives rise to two characteristic absorptions: a sharp, medium-intensity C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. vaia.comopenstax.org The conjugated diene system will show C=C stretching absorptions in the 1600-1680 cm⁻¹ region. vaia.comwikipedia.org Typically, conjugated systems exhibit two bands, one for asymmetric stretching and one for symmetric stretching, though the latter may be weak or absent in symmetrical or nearly symmetrical dienes. spcmc.ac.in

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200-3600 | Strong, Broad |

| Alkyne (≡C-H) | Stretching | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | Stretching | 2100-2140 | Weak to Medium, Sharp |

| Conjugated Diene (C=C) | Stretching | 1600-1680 | Medium to Strong |

| Alkene (=C-H) | Stretching | 3000-3100 | Medium |

| Alkane (C-H) | Stretching | 2850-2960 | Medium to Strong |

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation, purification, and analysis of complex mixtures. For dienynol compounds, High-Performance Liquid Chromatography (HPLC) and preparative chromatography are particularly important.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture. teledynelabs.com For compounds like this compound, which can exist as geometric (E/Z) and optical (R/S) isomers, HPLC is crucial for assessing purity and separating these isomers.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as methanol/water or acetonitrile/water mixtures), is a common starting point for the analysis of such moderately polar compounds. The separation of geometric isomers of unsaturated alcohols has been successfully achieved using silica (B1680970) gel with binary solvent systems. acs.org For the separation of enantiomers, chiral HPLC is the method of choice. csfarmacie.czrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comchiralpedia.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. phenomenex.com

The following table provides a hypothetical example of HPLC conditions for the analysis of this compound.

| Parameter | Condition for Achiral Separation | Condition for Chiral Separation |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol isocratic mixture |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the diene chromophore (e.g., 230 nm) | UV at a wavelength corresponding to the diene chromophore (e.g., 230 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

Preparative Chromatography for Isolation and Purification

Preparative chromatography is used to isolate and purify larger quantities of a specific compound from a mixture for further study. teledynelabs.comchromatographyonline.com The principles are the same as analytical chromatography, but it is performed on a larger scale with larger columns and higher flow rates. chromatographyonline.com

For the isolation of this compound and its analogues, preparative HPLC is a powerful tool due to its high resolving power. nih.gov The conditions developed in analytical HPLC can often be scaled up for preparative separations. However, factors such as sample loading, solvent consumption, and the stability of the compound under the chromatographic conditions need to be carefully considered. chromatographyonline.com For sensitive compounds, purification at lower temperatures may be necessary to prevent degradation, even if it compromises some chromatographic performance. chromatographyonline.com

In addition to preparative HPLC, other techniques like medium-pressure liquid chromatography (MPLC) and flash chromatography over silica gel can be used for initial purification steps to remove major impurities before final purification by preparative HPLC. nih.gov The choice of the stationary and mobile phases is critical and is often guided by preliminary analytical separations.

Natural Occurrence and Biogenesis of Dienynol Compounds

Isolation and Identification from Biological Sources

Polyynes, including dienynols, have been isolated from a wide array of terrestrial and marine life, where they often exhibit significant biological activities. cdnsciencepub.comcdnsciencepub.comkib.ac.cn

Fungi, particularly those belonging to the Basidiomycota phylum, are a rich source of polyyne compounds. kib.ac.cnmdpi.comnih.gov These metabolites have been identified in both the mycelial cultures and the fruiting bodies of various mushroom species. mdpi.compensoft.net The first discovery of a polyyne glycoside, a derivative of a polyyne alcohol, was from the wood-destroying fungus Basidiomycete B-841 in 1959. cdnsciencepub.comcdnsciencepub.com Since then, numerous other polyynes have been isolated from fungal sources. kib.ac.cn

For instance, the beefsteak fungus, Fistulina hepatica, is known to produce several bioactive polyynes. mdpi.com A recently identified polyyne from this species, named feldin, has demonstrated notable antifungal properties. mdpi.com Similarly, cultures of Mycena viridimarginata have yielded two biologically active polyynes: 10-hydroxy-undeca-2,4,6,8-tetraynamide and 3,4,13-trihydroxy-tetradeca-5,7,9,11-tetraynoic acid-gamma-lactone. nih.gov The isolation of fungal pathogens from the edible king oyster mushroom, Pleurotus eryngii, has also led to the identification of various fungal species, some of which may produce such compounds. nih.gov

It's important to note that the stability of these compounds can be a challenge. For example, the antibacterial polyyne from the basidiomycete B. myosura is prone to polymerization, which can lead to a loss of its bioactivity. mdpi.com

Table 1: Examples of Polyynes Isolated from Fungi and Mushrooms

| Compound Name | Source Organism | Reference |

| Feldin | Fistulina hepatica | mdpi.com |

| 10-hydroxy-undeca-2,4,6,8-tetraynamide | Mycena viridimarginata | nih.gov |

| 3,4,13-trihydroxy-tetradeca-5,7,9,11-tetraynoic acid-gamma-lactone | Mycena viridimarginata | nih.gov |

| Nemotinic acid β-d-xylopyranoside | Basidiomycete B-841 | cdnsciencepub.com |

| Polyyne glucoside | Fistulina pallida | cdnsciencepub.com |

While direct isolation of Octa-4,6-dien-1-yn-3-ol from plants is not extensively documented in the provided context, related compounds and their biosynthetic precursors are prevalent in the plant kingdom. academie-sciences.fr Polyynes are common constituents of terrestrial plants and have been known since the early days of organic chemistry. academie-sciences.fr

A related compound, linalool (B1675412), a monoterpenoid alcohol with a similar octadiene skeleton but lacking the alkyne group, is a widespread plant metabolite. nih.gov It is a key component of the floral fragrance of many plant species and plays a role in attracting pollinators. nih.govumich.edu Linalool is synthesized in various plant tissues, including flowers, bark, and roots. nih.gov The biosynthesis of linalool has been studied in several plants, including Camellia sinensis (tea plant), where a specific enzyme, CsLIS/NES-1, located in the chloroplasts, acts as a linalool synthase. nih.gov This enzyme's expression can be induced by stress signals like methyl jasmonate. nih.gov

Volatile oils from plants in the Apiaceae family, such as Petroselinum crispum (parsley), also contain a variety of monoterpenoids and other volatile compounds, indicating the metabolic machinery for producing such carbon skeletons is present. ekb.eg

Marine organisms are another significant source of polyyne and related compounds. cdnsciencepub.comcdnsciencepub.com Thousands of these compounds have been isolated from marine sponges, corals, and algae over the past century. cdnsciencepub.comcdnsciencepub.com Marine sponges (phylum Porifera) are particularly prolific producers of novel natural products, accounting for a large percentage of all marine-derived compounds discovered. mdpi.com

While the direct isolation of this compound is not specified, the presence of various acetylenic natural products in marine sponges is well-established. researchgate.net For example, the genus Montipora (velvet coral) is a rich source of acetylenic compounds with antifungal and antibacterial properties. researchgate.net Marine mollusks also contribute to the diversity of marine natural products, though they are less frequently cited as sources of polyynes compared to sponges. nih.govwikipedia.org The sterol composition of marine invertebrates like sponges and mollusks is often analyzed to understand their dietary sources and metabolic capabilities. mdpi.com

An interesting example of a related compound in the animal kingdom is found in the cloacal gland secretion of the tuatara (Sphenodon punctatus). nih.govresearchgate.net This secretion contains a complex mixture of triacylglycerols, which are composed of various medium-chain fatty acids. nih.govresearchgate.net Among these is (4E,6Z)-octa-4,6-dienoic acid, also known as tuataric acid. nih.govresearchgate.net This compound shares the C8-diene structure with this compound, differing in the functional group at C1 (a carboxylic acid instead of an alkyne) and the absence of the hydroxyl group at C3. The specific mixture of these fatty acids in the glycerides is individual-specific and may play a role in chemical communication and individual recognition among tuatara. nih.govresearchgate.net

Table 2: Example of a Related Dienoic Acid in Animal Secretions

| Compound Name | Source Organism | Secretion | Reference |

| (4E,6Z)-octa-4,6-dienoic acid (Tuataric acid) | Sphenodon punctatus (Tuatara) | Cloacal gland | nih.govresearchgate.net |

Elucidation of Biosynthetic Pathways

The biosynthesis of polyacetylenic compounds, including dienynols, is a complex process that is still being unraveled. researchgate.netnih.gov Isotopic labeling studies have shown that these compounds are often derived from fatty acid and polyketide precursors. nih.gov

Polyketide synthases (PKSs) are a family of enzymes that play a crucial role in the biosynthesis of a wide variety of natural products, known as polyketides. wikipedia.orgwikipedia.org The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. wikipedia.orgrasmusfrandsen.dknih.gov This process bears a strong resemblance to fatty acid synthesis. rasmusfrandsen.dk

PKSs are classified into three main types (I, II, and III) based on their structure and mechanism. wikipedia.orgmdpi.com Type I PKSs are large, modular enzymes, while Type II PKSs are complexes of individual proteins, and Type III PKSs are smaller homodimeric enzymes. wikipedia.org

The formation of the characteristic triple bonds (alkynes) in polyynes is thought to be catalyzed by specialized desaturase or acetylenase enzymes that act on fatty acid or polyketide intermediates. researchgate.netnih.gov While the precise mechanisms are still under investigation, it is clear that PKSs provide the fundamental carbon backbone for many acetylene-containing metabolites. nih.govnih.gov For example, in the biosynthesis of the enediyne antibiotic dynemicin A, a polyketide synthase (DynE8) is responsible for producing the core polyketide scaffold. nih.gov The discovery of diverse polyyne biosynthetic gene clusters in bacteria suggests that these pathways are widespread and have evolved through mechanisms like horizontal gene transfer. nih.gov

The biosynthesis of polyketides is a multi-step process. It begins with a "starter unit" (like acetyl-CoA) which is then elongated by the addition of "extender units" (like malonyl-CoA). nih.gov The growing polyketide chain is often modified by other enzymatic domains within the PKS, such as ketoreductases, dehydratases, and enoylreductases, which can alter the oxidation state of the molecule, leading to the vast structural diversity observed in polyketides. wikipedia.orgmdpi.com

Enzymatic Transformations in Dienynol Formation

The creation of the distinctive dienynol structure is a sophisticated biochemical process managed by a specific class of enzymes. The key transformations involve the introduction of double bonds (desaturation) and triple bonds (acetylenation) into a fatty acid backbone. researchgate.net This process is primarily catalyzed by a family of enzymes known as Fatty Acid Desaturase 2 (FAD2) and related FAD2-like enzymes. oup.comoup.com

The biosynthesis is thought to proceed as follows:

Initial Desaturation : The process begins with a common C18 fatty acid, oleic acid. A canonical FAD2 enzyme introduces a double bond at the Δ12 position, converting oleic acid to linoleic acid. oup.comnih.gov

Acetylenic Bond Formation : A divergent, FAD2-like enzyme known as a Δ12-acetylenase then acts on the linoleic acid. nih.govoup.com This enzyme catalyzes the conversion of the double bond at the C-12 position into a triple bond, producing crepenynic acid. acs.orgresearchgate.net This is a critical step, and studies on the acetylenase from Crepis alpina suggest it involves a two-step hydrogen abstraction mechanism. acs.orgresearchgate.net

Further Modifications : Following the formation of the initial triple bond, other enzymes can introduce additional unsaturations or functional groups. Bifunctional FAD2 enzymes have been identified that can introduce another double bond, for instance at the Δ14 position, creating a more complex polyacetylene intermediate like dehydrocrepenynic acid. oup.comunr.edunih.gov Subsequent enzymatic reactions, such as hydroxylations catalyzed by hydroxylases and potential chain shortening, would lead to the final dienynol structure. nih.gov

The enzymes responsible for these transformations, particularly the FAD2-like acetylenases, are key to the production of polyacetylenes. oup.com Research has identified multiple FAD2 genes in plants like carrots (Daucus carota) that are responsible for the early steps of polyacetylene biosynthesis. oup.comunr.eduresearchgate.net These enzymes exhibit remarkable functional diversity, with some being bifunctional, capable of both desaturation and acetylenation, highlighting the complexity and efficiency of these natural biosynthetic pathways. researchgate.netoup.com

Table 1: Key Enzymes in Dienynol Biosynthesis

| Enzyme Class | Precursor | Product | Function |

|---|---|---|---|

| Δ12-oleate desaturase (FAD2) | Oleic Acid | Linoleic Acid | Introduces a double bond at the C-12 position. oup.com |

| Δ12-fatty acid acetylenase (FAD2-like) | Linoleic Acid | Crepenynic Acid | Converts a double bond into a triple bond. nih.govoup.com |

| Bifunctional Desaturases (FAD2-like) | Crepenynic Acid | Dehydrocrepenynic Acid | Adds further double bonds to the fatty acid chain. oup.comnih.gov |

| Hydroxylases | Polyacetylene Intermediates | Polyacetylenic Alcohols | Adds a hydroxyl (-OH) group. nih.gov |

Ecological and Biological Relevance of Naturally Occurring Dienynols

Dienynol compounds and related polyacetylenes play significant roles in the ecosystems where they are produced. Their biological activity is diverse, often serving as defense mechanisms or communication signals. nih.govresearchgate.netnih.gov

Plant Defense : In plants, polyacetylenes often function as phytoalexins—antimicrobial and antifungal compounds produced in response to pathogen attacks. researchgate.netoup.comresearchgate.netmdpi.com For example, falcarinol (B191228) and falcarindiol, two well-studied polyacetylenes from the Apiaceae family, accumulate in response to fungal infections and deter herbivores. researchgate.netoup.com Their toxicity provides a chemical defense, protecting the plant from being eaten or colonized by pathogens. nih.govmdpi.comresearchgate.net

Insect Pheromones : Many dienol and dienynol derivatives function as insect sex pheromones. grafiati.combeilstein-journals.orgjustagriculture.in These chemical signals are released, typically by females, to attract males for mating. justagriculture.innih.gov The specific geometry and structure of the dienynol are crucial for its activity, ensuring species-specific communication. nih.gov The use of synthetic pheromones is a key strategy in modern, eco-friendly pest management to monitor and disrupt the mating of agricultural pests. beilstein-journals.orgjustagriculture.inijair.org

Allelopathy : Some plants release polyacetylenes into the soil, where they inhibit the germination and growth of competing plant species. mdpi.com This allelopathic effect helps the plant secure resources like water, sunlight, and nutrients.

Toxicity and Other Biological Activities : The high reactivity of the conjugated double and triple bonds in dienynols makes them potent bioactive molecules. researchgate.net Some, like cicutoxin (B1197497) from water hemlock, are highly toxic to vertebrates, acting as potent neurotoxins. mmsl.cz Others have been investigated for a range of pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic (anti-cancer) activities. researchgate.netmdpi.comgerli.com

Table 2: Examples of Naturally Occurring Dienynol-Related Compounds and their Relevance

| Compound Name | Natural Source | Ecological/Biological Role |

|---|---|---|

| Falcarindiol | Carrots (Daucus carota), Ivy (Hedera helix) | Phytoalexin, antifungal, anti-inflammatory, cytotoxic. researchgate.netnih.gov |

| (4E,6E,11Z)-4,6,11-Hexadecatrienal | Eri-silk moth (Samia cynthia ricini) | Sex pheromone. unr.edu |

| Cicutoxin | Water hemlock (Cicuta maculata) | Potent neurotoxin, antileukemic activity. mmsl.cz |

| Virol A | Water cowbane (Cicuta virosa) | Toxic polyacetylenic alcohol. mmsl.cz |

Mechanistic Studies and Theoretical Investigations of Dienynol Reactivity

Investigation of Reaction Mechanisms for Dienynol Transformations

The transformations of dienynols can proceed through various pathways, often influenced by the reaction conditions and the nature of the catalysts employed. These reactions include metal-catalyzed processes and pericyclic rearrangements.

Detailed Mechanistic Pathways of Metal-Catalyzed Reactions

Transition-metal catalysis plays a pivotal role in the functionalization of dienynols. wikipedia.orgias.ac.in The versatility of transition metals allows for a range of transformations, including cross-coupling and cyclization reactions. nih.govwikipedia.org

The general mechanism for a metal-catalyzed cross-coupling reaction often involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of dienynols, a metal catalyst, typically a palladium or ruthenium complex, can activate the molecule at different sites. For instance, a palladium-catalyzed Sonogashira coupling could involve the reaction of the terminal alkyne of octa-4,6-dien-1-yn-3-ol with an aryl or vinyl halide. unige.ch

Recent research has also focused on the development of heterogeneous metal catalysts, which offer advantages in terms of catalyst recovery and product purity. wikipedia.org These catalysts, often consisting of a metal dispersed on a solid support, can act as a reservoir for the active catalytic species that participate in the solution-phase reaction. wikipedia.org

Furthermore, metal-promoted silylcarbocyclization (SiCAC) reactions of dienynols have been investigated. For example, rhodium catalysts have been shown to be effective in the SiCAC process of related propargyl alcohols, leading to the formation of β-lactone rings. mdpi.com The mechanism of such reactions is believed to involve the coordination of the metal to the alkyne, followed by intramolecular carbocyclization.

A summary of representative metal-catalyzed reactions involving dienynol-related structures is presented below:

| Reaction Type | Catalyst | Substrate Example | Product Type | Ref. |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | (Z)-5-chloropent-4-en-2-yn-1-ol | Enediyne | unige.ch |

| Silylcarbocyclization | Rh₄(CO)₁₂ | Allyl propargyl ether | 3-(silylmethylene)-4-methyltetrahydrofuran | mdpi.com |

| Alkyne Cyclotrimerization | Ru(η⁶-naphthalene)(η⁴-COD) | Chiral alkynes | η⁶-arene ruthenium complexes | researchgate.net |

Understanding Sigmatropic Rearrangements in Dienynol Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orguniurb.itlibretexts.orglibretexts.org In dienynol systems like this compound, the presence of a 1,5-diene-like scaffold (within the 4,6-diene portion) and an allylic alcohol moiety makes them potential candidates for libretexts.orglibretexts.org-sigmatropic rearrangements, such as the Cope and oxy-Cope rearrangements. libretexts.orgfiveable.me

The Cope rearrangement involves the reorganization of a 1,5-diene. wikipedia.org In the case of this compound, a libretexts.orglibretexts.org-sigmatropic rearrangement could potentially occur within the dienol framework. The oxy-Cope rearrangement is a variation that occurs in 1,5-dien-3-ols. libretexts.orgfiveable.me The reaction is often accelerated by converting the hydroxyl group to its corresponding alkoxide. libretexts.org The product of an oxy-Cope rearrangement is an enol, which typically tautomerizes to a more stable ketone, driving the reaction forward. libretexts.org

Another type of sigmatropic rearrangement that could be relevant is the wikipedia.orguniurb.it-hydrogen shift. libretexts.orgfiveable.me In this process, a hydrogen atom migrates from one end of a five-atom system to the other. libretexts.org

The stereochemistry of sigmatropic rearrangements is governed by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. fiveable.me The migration of the group can occur on the same face of the π-system (suprafacial) or on opposite faces (antarafacial). libretexts.org

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for elucidating the intricacies of chemical reactivity. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into the electronic structure, conformational preferences, and reaction dynamics of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comcmu.edunih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.comnih.gov DFT calculations are widely used to predict molecular geometries, reaction energies, and activation barriers. nih.gov

For this compound, DFT calculations can provide valuable information about its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

The following table summarizes key parameters that can be obtained from DFT calculations and their significance:

| Calculated Parameter | Significance |

| Optimized Molecular Geometry | Predicts the most stable three-dimensional structure of the molecule. |

| HOMO Energy | Relates to the ability of the molecule to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability of the molecule to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. irjweb.com |

| Reaction Energy Profile | Provides insights into the mechanism and feasibility of a chemical reaction. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of molecules like this compound. nih.gov

The flexibility of the dienynol backbone is a key factor influencing its reactivity. MD simulations can be used to explore the accessible conformational space of the molecule and identify the most populated conformations. nih.govmdpi.com This is particularly important for understanding the pre-organization required for certain reactions, such as sigmatropic rearrangements, which often proceed through specific cyclic transition states. fiveable.me

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or catalysts. mdpi.com This can help to elucidate the role of the environment in influencing the reaction outcome. For example, simulations can reveal how solvent molecules arrange around the dienynol and how this affects its conformational preferences and reactivity.

Recent advances in MD simulation techniques, such as Replica Exchange Molecular Dynamics (REMD) and Targeted Molecular Dynamics, allow for enhanced sampling of conformational space and the exploration of specific conformational transitions. inflibnet.ac.in

Kinetic and Thermodynamic Analysis of Dienynol Reactions

The outcome of a chemical reaction is often determined by a delicate balance between kinetics and thermodynamics. libretexts.orglibretexts.org A kinetic product is the one that is formed fastest, while a thermodynamic product is the most stable one. libretexts.orgmasterorganicchemistry.com

In the context of dienynol reactions, the reaction conditions, particularly temperature, can play a crucial role in determining the product distribution. libretexts.org For example, in the electrophilic addition to a conjugated diene, the 1,2-adduct is often the kinetic product, formed at lower temperatures, while the more stable 1,4-adduct is the thermodynamic product, favored at higher temperatures. libretexts.org This is because at higher temperatures, the initially formed kinetic product can revert to the intermediate and then proceed to form the more stable thermodynamic product. libretexts.org

Kinetic analysis of dienynol reactions involves determining the rate of the reaction and its dependence on the concentrations of reactants and catalysts. This information can be used to deduce the reaction mechanism. The activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters that can be determined from the temperature dependence of the reaction rate, as described by the Arrhenius equation. mdpi.com

Thermodynamic analysis involves determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. mdpi.comfrontiersin.org A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, while the entropy change (ΔS) relates to the change in disorder. These thermodynamic parameters provide a fundamental understanding of the driving forces behind a reaction. frontiersin.org

The table below illustrates the general principles of kinetic versus thermodynamic control:

| Factor | Kinetic Control | Thermodynamic Control |

| Governing Principle | Rate of reaction | Stability of products |

| Favored Product | The one that forms fastest | The most stable one |

| Reaction Conditions | Typically lower temperatures, irreversible conditions | Typically higher temperatures, reversible conditions |

| Key Parameter | Lower activation energy (ΔG‡) | More negative Gibbs free energy of the product (ΔG°) |

By carefully controlling the reaction conditions, it is often possible to selectively obtain either the kinetic or the thermodynamic product of a dienynol transformation.

Future Perspectives and Emerging Research Directions for Octa 4,6 Dien 1 Yn 3 Ol

Development of Highly Efficient and Sustainable Synthetic Strategies

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of octa-4,6-dien-1-yn-3-ol and its derivatives. This involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic processes that minimize waste and energy consumption.

Key areas of development will likely include:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Use of Renewable Feedstocks: Investigating the potential of biomass-derived starting materials to replace petroleum-based precursors.

Green Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to reduce the reliance on volatile organic compounds.

Flow Chemistry: Implementing continuous flow reactors for safer, more efficient, and scalable synthesis.

Recent advancements in the synthesis of related terpenoid natural products have demonstrated the power of biocatalysis and chemoenzymatic strategies. uni-hannover.de These approaches, which utilize enzymes or whole-cell systems, can offer high selectivity and operate under mild conditions, aligning perfectly with the principles of sustainable chemistry.

Exploration of Novel Catalytic Systems for Dienynol Functionalization

The functionalization of the dienynol core of this compound is crucial for accessing a diverse range of derivatives with potentially valuable properties. The development of novel catalytic systems will be instrumental in achieving selective transformations of the alkene and alkyne moieties.

Future research in this area will likely focus on:

Transition-Metal Catalysis: While palladium-catalyzed reactions like Sonogashira and Stille couplings are established methods for forming related structures, the exploration of catalysts based on more abundant and less toxic metals such as copper, iron, and nickel is a growing trend. smolecule.commdpi.com For instance, a novel catalytic system using CuCl, TMEDA (tetramethylethylenediamine), and CCl4 has shown promise for the dimerization of terminal acetylenes under mild conditions. mdpi.comresearchgate.netsemanticscholar.org

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems, often providing high enantioselectivity and avoiding issues of metal contamination in the final products. maynoothuniversity.ie

Photoredox Catalysis: This rapidly evolving field utilizes light to drive chemical reactions, enabling unique transformations that are often difficult to achieve with traditional thermal methods.

The goal is to develop catalytic systems that can selectively target specific functional groups within the this compound framework, allowing for precise control over the molecular architecture of the resulting derivatives.

Advancements in In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advancements in in situ spectroscopic techniques will play a pivotal role in monitoring the formation and transformation of this compound and its derivatives in real-time.

Key techniques and their future applications include:

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR allows for the continuous monitoring of changes in chemical bonding during a reaction. nih.govrsc.orgfrontiersin.orgmdpi.com This can provide valuable information about the formation of intermediates, the consumption of reactants, and the appearance of products without the need for sampling and offline analysis. mdpi.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman spectroscopy is particularly useful for studying reactions in aqueous media and for identifying active sites on catalyst surfaces. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, the development of flow-NMR and rapid-injection methods is enabling real-time reaction monitoring, providing detailed structural information about species in solution.

Mass Spectrometry: In situ mass spectrometry techniques can detect and identify transient intermediates and products, offering insights into complex reaction networks. researchgate.net

By combining these techniques, researchers can gain a comprehensive picture of the reaction landscape, leading to improved yields, selectivities, and process safety.

Integration of Computational Approaches for Rational Design of Dienynol Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net In the context of this compound, computational approaches can be used to:

Predict Reactivity: Quantum chemical calculations can model reaction pathways and predict the activation energies for different transformations, guiding the selection of optimal reaction conditions. acs.org

Design Novel Derivatives: By simulating the properties of virtual compounds, researchers can identify promising candidates for synthesis with desired biological or material properties. This is particularly relevant in the search for novel vitamin K derivatives with potential therapeutic applications. nih.gov

Understand Spectroscopic Data: Computational modeling can aid in the interpretation of complex spectroscopic data, helping to assign spectral features to specific molecular structures and conformations.

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new dienynol-based molecules.

Potential Applications of Dienynol Chemistry in Interdisciplinary Research Fields

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of applications in interdisciplinary fields. sparkl.menih.govpressbooks.pubresearchgate.net

Potential areas of application include:

Medicinal Chemistry: Polyacetylenoids, a class of compounds to which this compound belongs, have shown significant biological activity, including antitumor properties. arabjchem.org Future research could focus on synthesizing and screening libraries of dienynol derivatives for their potential as new therapeutic agents.

Materials Science: The conjugated diene and alkyne systems in this compound suggest potential applications in the development of novel organic electronic materials, such as conductive polymers and organic light-emitting diodes (OLEDs). smolecule.com

Chemical Biology: Dienynol-based probes could be designed to study biological processes, such as enzyme activity or receptor binding. pressbooks.pub

Agrochemicals: The structural motifs present in this compound are found in some natural products with insecticidal or herbicidal properties. sparkl.me

The exploration of these interdisciplinary applications will require close collaboration between synthetic chemists, biologists, materials scientists, and engineers.

Q & A

Q. What is the correct IUPAC nomenclature for Octa-4,6-dien-1-yn-3-ol, and how is it systematically derived?

Answer: The IUPAC name is derived by identifying the longest carbon chain containing both the triple bond (yn) and hydroxyl (-ol) groups. Numbering starts to give the triple bond the lowest possible position. The compound has eight carbons (Octa), with double bonds at positions 4 and 6 (4,6-dien), a triple bond at position 1 (1-yn), and a hydroxyl group at position 3 (-3-ol). Validation requires cross-referencing spectral data (e.g., NMR for bond positions) and computational tools like ChemDraw to confirm structural alignment with naming rules .

Q. What are the primary synthetic routes for this compound, and what are their advantages and limitations?

Answer: Key methods include:

- 1,6-Conjugate Addition/Annulation : Using para-quinone methides (p-QMs) and α-bromomalonates under Cs₂CO₃ catalysis to form spirocyclic derivatives. This method achieves high yields (up to 98%) and stereochemical precision but requires rigorous control of anhydrous conditions .

- Dearomatization Strategies : Employing tandem reactions to construct quaternary centers. While efficient, this approach may generate side products if reaction stoichiometry or temperature deviates .

Limitations include sensitivity to oxygen and moisture, necessitating inert atmospheres and purified solvents.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

Answer:

- ¹H/¹³C NMR : Expect signals for alkynyl protons (δ 1.8–2.5 ppm), conjugated diene protons (δ 5.0–6.0 ppm), and hydroxyl protons (broad peak at δ 1.5–3.0 ppm). Carbons adjacent to the triple bond appear at δ 70–90 ppm .

- IR Spectroscopy : Strong absorption bands for -OH (~3200 cm⁻¹) and C≡C (~2100 cm⁻¹).

- HRMS : Confirm molecular ion peaks and fragmentation patterns. Cross-validate with computational predictions (e.g., Gaussian software) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound via 1,6-conjugate addition?

Answer: Systematic investigation steps include:

- Reproducibility Checks : Verify catalyst purity (e.g., Cs₂CO₃ moisture content) and solvent dryness.

- In Situ Monitoring : Use techniques like HPLC or ReactIR to track intermediate formation and identify side reactions .

- OOS/OOT Protocols : Follow FDA-guided outlier analyses to isolate variables (e.g., temperature gradients, mixing efficiency) .

Example: A 15% yield discrepancy was traced to residual water in Cs₂CO₃, which hydrolyzed α-bromomalonates. Drying the catalyst at 120°C for 12 hours restored yields to 95% .

Q. What strategies optimize stereochemical control in annulation reactions involving this compound derivatives?

Answer:

- Chiral Catalysts : Use enantioselective organocatalysts (e.g., Cinchona alkaloids) to induce axial chirality in spirocyclic products.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, reducing racemization .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict favorable dihedral angles and guide ligand design .

Example: Lin and Yao achieved 98% enantiomeric excess (ee) using a thiourea-based catalyst in toluene at -20°C .

Q. What are the stability challenges of this compound under varying experimental conditions, and how can they be mitigated?

Answer:

- Thermal Degradation : Above 40°C, the compound undergoes [4+2] cycloaddition. Store at -20°C under argon .

- Photooxidation : Conjugated dienes react with ambient O₂. Use amber glassware and antioxidants (e.g., BHT) .

- Hydrolysis : The hydroxyl group may esterify in acidic conditions. Neutralize reaction media post-synthesis and avoid aqueous workup .

Q. How should researchers design experiments to investigate the kinetic vs. thermodynamic control in reactions involving this compound?

Answer:

- Variable Temperature Studies : Monitor product ratios at 25°C (kinetic) vs. 80°C (thermodynamic) using ¹H NMR.

- Quenching Experiments : Halt reactions at timed intervals to isolate intermediates (e.g., enolates) .

- Computational Free-Energy Maps : Compare activation barriers (ΔG‡) for competing pathways using software like Gaussian .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.